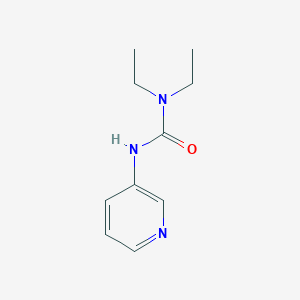
1,1-Diethyl-3-pyridin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethyl-3-pyridin-3-ylurea (DEPU) is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DEPU belongs to the class of pyridine-based urea derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 1,1-Diethyl-3-pyridin-3-ylurea is not yet fully understood. However, it has been suggested that 1,1-Diethyl-3-pyridin-3-ylurea inhibits the activity of AKT by binding to its active site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. 1,1-Diethyl-3-pyridin-3-ylurea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1,1-Diethyl-3-pyridin-3-ylurea has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1,1-Diethyl-3-pyridin-3-ylurea has also been found to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Furthermore, 1,1-Diethyl-3-pyridin-3-ylurea has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Diethyl-3-pyridin-3-ylurea has several advantages for lab experiments. It has been found to exhibit high purity and yield, which makes it suitable for various biological assays. 1,1-Diethyl-3-pyridin-3-ylurea has also been reported to be stable under various conditions, which makes it suitable for long-term storage. However, the limitations of 1,1-Diethyl-3-pyridin-3-ylurea include its high cost and limited availability.
Direcciones Futuras
For 1,1-Diethyl-3-pyridin-3-ylurea research include investigating its efficacy in animal models of cancer, exploring its potential as an anti-inflammatory agent, and investigating its mechanism of action in more detail. Furthermore, there is a need to explore the synthesis of 1,1-Diethyl-3-pyridin-3-ylurea analogs to improve its efficacy and reduce its cost.
Métodos De Síntesis
The synthesis of 1,1-Diethyl-3-pyridin-3-ylurea involves the reaction of 3-amino-1,1-diethyl-2-propen-1-one with ethyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1,1-Diethyl-3-pyridin-3-ylurea. This synthesis method has been reported in various scientific journals and has been found to yield high purity and yield of 1,1-Diethyl-3-pyridin-3-ylurea.
Aplicaciones Científicas De Investigación
1,1-Diethyl-3-pyridin-3-ylurea has been found to exhibit various biological activities that make it a potential therapeutic agent. It has been reported to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1,1-Diethyl-3-pyridin-3-ylurea has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 1,1-Diethyl-3-pyridin-3-ylurea has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell proliferation and survival.
Propiedades
IUPAC Name |
1,1-diethyl-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-13(4-2)10(14)12-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUQFGFZGDNNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-pyridin-3-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)
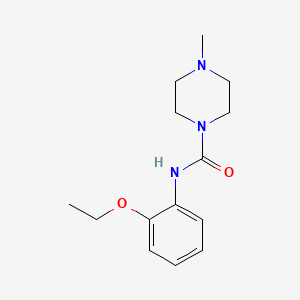
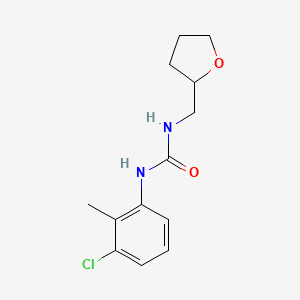
![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
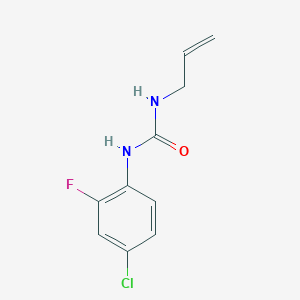
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7461026.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)
![3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461041.png)
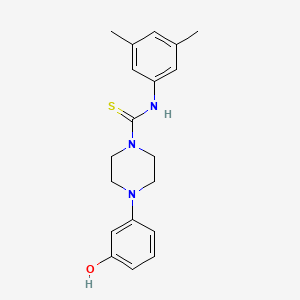
![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)
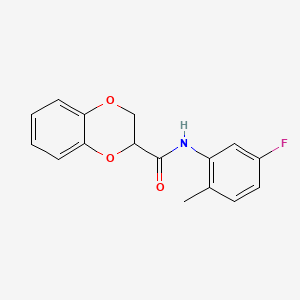
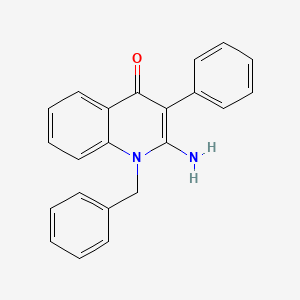
![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)